N5-Acetyl-N2-Fmoc-D-ornithine

Description

Properties

IUPAC Name |

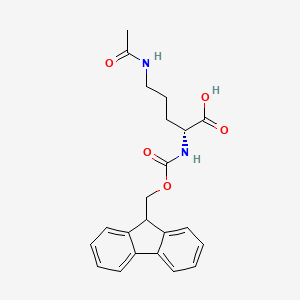

(2R)-5-acetamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5/c1-14(25)23-12-6-11-20(21(26)27)24-22(28)29-13-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-5,7-10,19-20H,6,11-13H2,1H3,(H,23,25)(H,24,28)(H,26,27)/t20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHABAEYQALRAPE-HXUWFJFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N5-Acetyl-N2-Fmoc-D-ornithine typically involves the following steps:

Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.

Acetylation: The protected amino acid is then acetylated using acetic anhydride to introduce the acetamido group.

Coupling Reaction: The resulting intermediate is coupled with a pentanoic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers are employed to enhance efficiency and scalability.

Types of Reactions:

Deprotection: The Fmoc group can be removed under mild basic conditions, typically using piperidine in dimethylformamide (DMF), to expose the free amino group.

Coupling Reactions: The free amino group can undergo coupling reactions with various carboxylic acids or activated esters to form peptide bonds.

Acetylation: The acetamido group can be introduced or modified through acetylation reactions using acetic anhydride.

Common Reagents and Conditions:

Deprotection: Piperidine in DMF.

Coupling: Dicyclohexylcarbodiimide (DCC) or other coupling reagents.

Acetylation: Acetic anhydride.

Major Products:

Peptides: The primary products formed from these reactions are peptides with specific sequences and functionalities.

Modified Amino Acids: The compound can be used to introduce specific modifications to amino acids for further applications.

Scientific Research Applications

Peptide Synthesis

N5-Acetyl-N2-Fmoc-D-ornithine is predominantly used as a building block in peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group for the amino functionality, allowing for selective reactions during the synthesis process. This compound enables the formation of complex peptides with specific sequences and functional groups.

The compound is also utilized in drug development as a precursor for synthesizing pharmaceutical compounds. Its structural properties allow it to be incorporated into various drug candidates targeting different biological pathways.

Case Study: Development of Anticancer Agents

Research has shown that derivatives of this compound can be modified to enhance their biological activity against cancer cells. For instance, modifications to the ornithine backbone have led to compounds exhibiting significant cytotoxic effects on specific cancer lines.

| Compound | Target Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound X | HeLa | 12.5 | Induces apoptosis |

| Compound Y | MCF-7 | 15.0 | Inhibits cell proliferation |

Biological Studies

This compound is valuable in biological studies, particularly in understanding enzyme-substrate interactions and metabolic pathways involving ornithine. Its use in tracer studies has provided insights into ornithine metabolism and its implications in various physiological processes.

Case Study: Ornithine Metabolism Analysis

A study utilized this compound as a tracer to investigate its incorporation into polyamines within cellular systems. The results indicated that ornithine derivatives play a significant role in cellular growth and differentiation.

| Tracer Used | Incorporation Rate (%) | Cell Type |

|---|---|---|

| This compound | 30 | Fibroblasts |

| L-Ornithine | 25 | Myoblasts |

Industrial Applications

Beyond academic research, this compound has potential industrial applications, particularly in the production of biodegradable polymers and other chemicals. Its unique chemical properties lend themselves to creating sustainable materials.

Case Study: Biodegradable Polymer Development

Research has explored the incorporation of this compound into polymer matrices to enhance biodegradability while maintaining mechanical strength.

| Polymer Type | Degradation Time (Months) | Mechanical Strength (MPa) |

|---|---|---|

| Polymer A | 6 | 50 |

| Polymer B | 8 | 45 |

Mechanism of Action

The mechanism of action of N5-Acetyl-N2-Fmoc-D-ornithine primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under mild conditions, exposing the free amino group for further reactions. This selective protection and deprotection mechanism is crucial for the efficient synthesis of peptides with high purity and yield.

Comparison with Similar Compounds

- (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid

- (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides

Comparison:

- Uniqueness: N5-Acetyl-N2-Fmoc-D-ornithine is unique due to its specific configuration and functional groups, which make it highly suitable for peptide synthesis.

- Stability: The Fmoc group provides stability during synthesis and can be easily removed under mild conditions, making it advantageous over other protecting groups.

- Versatility: The compound’s versatility in forming peptide bonds and introducing modifications makes it a valuable tool in various research applications.

Q & A

Q. What are the standard protocols for synthesizing N5-Acetyl-N2-Fmoc-D-ornithine, and how can reproducibility be ensured?

- Methodological Answer : Synthesis typically involves sequential protection of the α-amino group with Fmoc (9-fluorenylmethyloxycarbonyl) and acetylation of the δ-amino group. Key steps include:

- Fmoc Protection : Use Fmoc-Cl in a basic medium (e.g., sodium bicarbonate) under anhydrous conditions .

- Acetylation : React with acetic anhydride in the presence of a catalyst like DMAP (4-dimethylaminopyridine) .

- Purification : Employ reverse-phase HPLC with a C18 column, using gradients of acetonitrile/water (0.1% TFA) for optimal separation .

Reproducibility requires strict control of reaction pH, temperature, and solvent purity. Document all parameters (e.g., molar ratios, reaction times) as per guidelines for experimental reproducibility .

Q. How is the purity and identity of this compound validated in synthetic workflows?

- Methodological Answer :

- Purity Assessment : Use HPLC (≥98% purity threshold) with UV detection at 254 nm (Fmoc group absorption) .

- Structural Confirmation :

- NMR : Analyze - and -NMR spectra for characteristic peaks (e.g., Fmoc aromatic protons at 7.3–7.8 ppm, acetyl methyl group at ~2.1 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ via ESI-MS) .

- Chirality Verification : Compare optical rotation values with literature data for D-ornithine derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields of this compound across studies?

- Methodological Answer : Discrepancies often arise from:

- Protection-Deprotection Efficiency : Optimize acetylation time (over-acetylation may lead to side products) and monitor via TLC .

- Solvent Effects : Test polar aprotic solvents (e.g., DMF vs. THF) to assess reaction kinetics .

- Byproduct Analysis : Use LC-MS to identify and quantify impurities (e.g., unreacted Fmoc-ornithine or diacetylated byproducts) .

Systematic replication of published protocols with controlled variables is critical .

Q. How can computational modeling aid in optimizing reaction conditions for this compound synthesis?

- Methodological Answer :

- Density Functional Theory (DFT) : Model transition states to predict optimal reaction pathways (e.g., acetylation energy barriers) .

- Molecular Dynamics (MD) : Simulate solvent interactions to identify stabilization effects on intermediates .

- Software Tools : Use Gaussian or ChemDraw for mechanistic insights; validate predictions with experimental kinetic data .

Q. What advanced analytical techniques address challenges in quantifying this compound in complex biological matrices?

- Methodological Answer :

- LC-MS/MS : Employ multiple reaction monitoring (MRM) for selective detection in cellular lysates .

- Isotope Dilution : Use -labeled internal standards to correct for matrix effects .

- Microscopy-Based Assays : Couple fluorescent probes (e.g., dansyl chloride) for spatial localization studies in live cells .

Q. How do stability studies inform storage and handling protocols for this compound?

- Methodological Answer :

- Lyophilized Stability : Store at -20°C under argon; monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) .

- Solution-Phase Stability : Assess pH-dependent hydrolysis (e.g., phosphate buffer vs. Tris-HCl) using UV-Vis spectroscopy .

- Light Sensitivity : Conduct photostability studies under ICH Q1B guidelines to validate amber vial usage .

Methodological Design & Data Analysis

Q. What experimental designs mitigate batch-to-batch variability in this compound production?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to optimize critical parameters (e.g., temperature, stoichiometry) .

- Quality-by-Design (QbD) : Define a design space using risk assessment tools (e.g., Ishikawa diagrams) .

- Statistical Process Control (SPC) : Implement control charts for real-time monitoring of synthetic batches .

Q. How can researchers validate the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer :

- Kinetic Assays : Measure IC values against target enzymes (e.g., ornithine acetyltransferases) using spectrophotometric methods .

- Competitive Binding Studies : Use surface plasmon resonance (SPR) to determine binding affinities .

- Negative Controls : Include D-ornithine and N5-acetyl-L-ornithine to confirm stereospecificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.